5-Cyano-2,3-di-p-tolyltetrazolium chloride

Microbiology Viability assay Stress response

CTC is the premier fluorescent redox indicator for flow cytometric enumeration of respiring bacteria—a capability chromogenic MTT, INT, or TTC cannot provide. Upon reduction, CTC yields insoluble red-fluorescent formazan (602 nm) for single-cell quantification of planktonic, biofilm, and VBNC populations. Crucially, CTC avoids viability overestimation seen with INT in heat-stressed cells—essential for food safety validation. CTC also offers superior plasma membrane specificity vs. MTT for reductase studies. Select CTC for reproducible, publication-grade data.

Molecular Formula C16H14ClN5
Molecular Weight 311.77 g/mol
CAS No. 90217-02-0
Cat. No. B146805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2,3-di-p-tolyltetrazolium chloride
CAS90217-02-0
Synonyms5-CTC cpd
5-cyano-2,3-ditolyl tetrazolium chloride
5-cyano-2,3-ditolyltetrazolium
5-cyano-2,3-ditolyltetrazolium chloride
5-cyano-2,3-tolyl-tetrazolium chloride
Molecular FormulaC16H14ClN5
Molecular Weight311.77 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-]
InChIInChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1
InChIKeySSJZAXOTLCJNLF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2,3-di-p-tolyltetrazolium Chloride (CTC) CAS 90217-02-0: Core Specifications and Redox Indicator Profile


5-Cyano-2,3-di-p-tolyltetrazolium chloride (CTC) is a monotetrazolium salt belonging to the tetrazolium dye family, primarily used as a fluorogenic redox indicator for detecting metabolically active cells [1]. Its molecular formula is C16H15ClN5 with a molecular weight of 311.77 g/mol . The compound is water-soluble and non-fluorescent in its oxidized state; upon cellular reduction via the respiratory electron transport chain, it yields an insoluble, red-fluorescent formazan product (CTF) with an emission maximum at 602 nm [2]. CTC is distinguished from other tetrazolium salts by its fluorescence-based readout, which enables both microscopic imaging and flow cytometric analysis of respiratory activity [3].

5-Cyano-2,3-di-p-tolyltetrazolium Chloride: Why Tetrazolium Salt Interchangeability Is Scientifically Invalid


Tetrazolium salts are not functionally equivalent; their reduction kinetics, subcellular localization, formazan solubility, and detection modalities vary substantially. Substituting CTC with MTT, XTT, INT, or other analogs without assay revalidation can yield erroneous viability estimates or incompatible readouts [1]. For instance, CTC produces a fluorescent formazan suitable for microscopy and flow cytometry, whereas MTT yields an insoluble chromogenic product requiring solvent dissolution [2]. INT reduction overestimates viability in stressed cells compared to CTC [3]. The differences in membrane permeability and electron acceptor specificity mean that each tetrazolium salt reports on distinct cellular compartments and metabolic states, making generic substitution a significant source of experimental irreproducibility [4].

5-Cyano-2,3-di-p-tolyltetrazolium Chloride: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


CTC vs. INT: Differential Viability Estimation in Stressed Bacterial Populations

In a direct comparative study, CTC was compared to the chromogenic redox indicator p-iodonitrotetrazolium violet (INT) for assessing viability of heat-stressed Listeria monocytogenes cells [1]. CTC underestimated viability relative to classical plating methods, whereas INT overestimated it. The difference between total count and CTC count was equivalent to the injured cell population, making CTC a sensitive indicator of uninjured cells, while INT lacked this discriminatory capacity.

Microbiology Viability assay Stress response

CTC vs. CFDA: Correlation of Fluorescence Intensity with Viable Cell Concentration

A 2024 study compared CTC and 5(6)-carboxyfluorescein diacetate (CFDA) using an all-fibre fluorometer across four bacterial species [1]. For Gram-negative bacteria (E. coli, S. enterica), both dyes showed a good correlation between fluorescence intensity and concentration in the range of 10^7–10^8 CFU/mL [1]. For Gram-positive bacteria (S. aureus, B. cereus), no correlation was observed with either dye under the tested conditions [1]. The limit of detection (LoD) for the dip-probe approach was noted as too high for practical analysis, indicating that single-cell fluorescence approaches would be required for lower concentrations [1].

Food microbiology Fluorescence spectroscopy Bacterial enumeration

CTC vs. MTT: Subcellular Localization of Reducing Systems in Eukaryotic Cells

A study comparing the bioreduction of CTC and MTT in HepG2 human hepatoma cells demonstrated distinct subcellular localization [1]. CTC-formazan formation occurred primarily at or within the plasma membrane, whereas MTT was readily reduced intracellularly and by plasma membrane reductases [1]. In the absence of an electron carrier, CTC reduction was exclusively plasma membrane-associated, while in its presence, intracellular donors also contributed [1]. This differential localization implies that CTC and MTT report on distinct cellular compartments.

Cell biology Cytotoxicity Subcellular fractionation

CTC Formazan Fluorescence Enables Single-Cell Detection and Flow Cytometry

Unlike chromogenic tetrazolium salts such as MTT and INT, which produce colored formazans requiring solubilization or microscopic visualization of dark crystals, CTC yields a red-fluorescent formazan product (CTF) with an emission maximum at 602 nm [1]. This fluorescence allows CTC to be used in flow cytometry for high-throughput quantification of respiring cells and in fluorescence microscopy for direct visualization of active bacteria within complex matrices [2][3]. INT and NBT formazans lack fluorescent properties entirely .

Fluorescence microscopy Flow cytometry Bacterial activity

5-Cyano-2,3-di-p-tolyltetrazolium Chloride: Evidence-Based Application Scenarios for Procurement and Assay Design


Quantifying Respiring Bacteria in Drinking Water and Environmental Biofilms

CTC is the established standard for direct enumeration of respiring bacteria in water samples and biofilms via fluorescence microscopy or flow cytometry [1][2]. Its fluorescent formazan product enables quantification of planktonic and sessile bacteria without the need for cultivation, addressing viable but non-culturable (VBNC) populations [1]. This application leverages CTC's unique fluorescence properties, which are absent in chromogenic alternatives like INT or MTT, making it the reagent of choice for environmental microbiology and water quality monitoring .

Differentiating Uninjured vs. Injured Cells in Food Microbiology Stress Studies

In studies involving heat-stressed or sub-lethally injured foodborne pathogens, CTC provides a more accurate assessment of truly uninjured cells compared to INT, which overestimates viability [3]. The difference between total microscopic counts and CTC-positive counts specifically quantifies the injured cell fraction [3]. Procurement of CTC over INT is justified for researchers needing to discriminate between fully viable and sub-lethally injured populations in food safety validation or preservation studies.

Single-Cell Respiratory Activity Detection via Flow Cytometry

CTC is uniquely suited for flow cytometric analysis of bacterial respiratory activity, enabling high-throughput, single-cell quantification of metabolically active populations [4]. This capability is not achievable with non-fluorescent tetrazolium salts like INT, NBT, or TTC, which require bulk absorbance measurements or microscopic counting of dark crystals . Procurement of CTC is mandatory for any flow cytometry-based viability or antimicrobial susceptibility assay targeting bacterial respiration.

Assessing Plasma Membrane Reductase Activity in Eukaryotic Cells

For assays targeting plasma membrane-associated reductase activity, CTC offers superior specificity compared to MTT [5]. In the absence of exogenous electron carriers, CTC reduction is confined to the plasma membrane, whereas MTT is reduced intracellularly and at the membrane [5]. This differential localization makes CTC the preferred reagent for experiments designed to isolate plasma membrane redox events from mitochondrial contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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